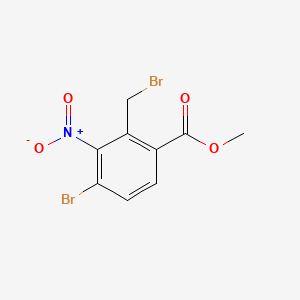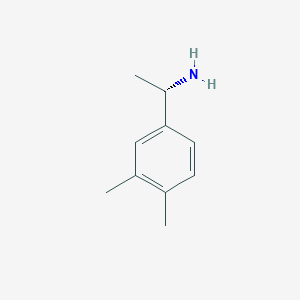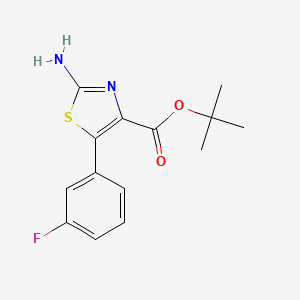
tert-Butyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its unique functional groups.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Fluorescent Probes: Utilized in the development of fluorescent probes for imaging studies.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenyl groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The thiazole ring provides structural stability and contributes to the overall binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: Lacks the fluorine atom, which may result in different reactivity and binding properties.
tert-Butyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate:
tert-Butyl 2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carboxylate: The presence of a methyl group instead of fluorine affects the compound’s steric and electronic properties.
Uniqueness: The presence of the fluorophenyl group in tert-butyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate imparts unique electronic properties, enhancing its potential as a versatile building block in organic synthesis and its effectiveness in various scientific applications. The fluorine atom’s high electronegativity and small size contribute to the compound’s distinct reactivity and binding characteristics.
Properties
IUPAC Name |
tert-butyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-14(2,3)19-12(18)10-11(20-13(16)17-10)8-5-4-6-9(15)7-8/h4-7H,1-3H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSNUEDFWPUVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
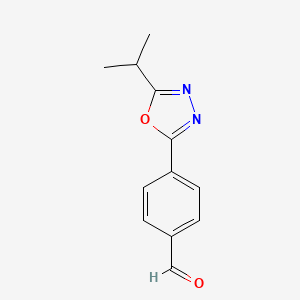
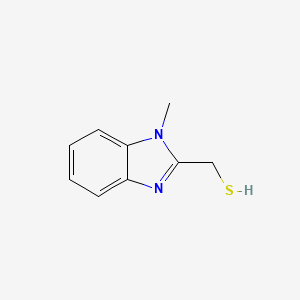
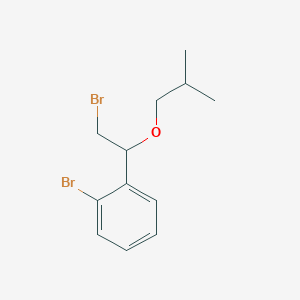
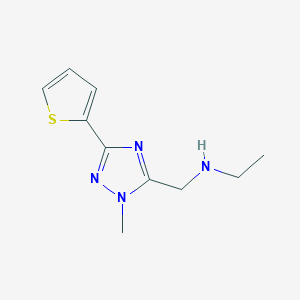
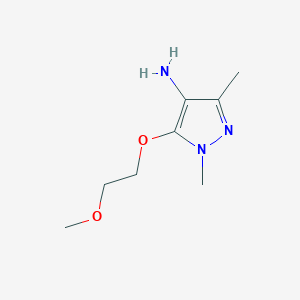
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)

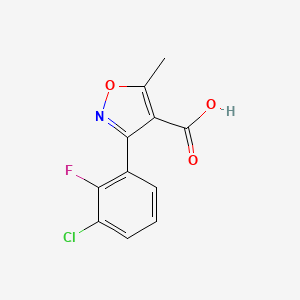



![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
